1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one
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Overview
Description
1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a combination of pyrazole, azetidine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and azetidine intermediates, followed by their coupling with the indole derivative. Common reagents used in these reactions include chlorinating agents, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one: shares structural similarities with other indole and pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic moieties, which confer unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H19ClN4O |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C18H19ClN4O/c19-15-8-21-23(12-15)11-13-9-22(10-13)18(24)6-5-14-7-20-17-4-2-1-3-16(14)17/h1-4,7-8,12-13,20H,5-6,9-11H2 |
InChI Key |
BWXZSHHKYTUQGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CNC3=CC=CC=C32)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
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